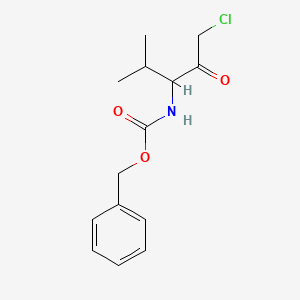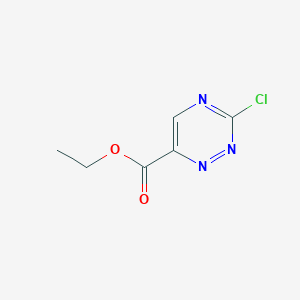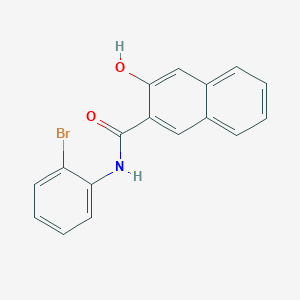![molecular formula C13H21NO5 B15360121 Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic framework with an oxirane (epoxide) ring and a tert-butoxycarbonyl (BOC) protected amine group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Epoxidation Reaction: The compound can be synthesized through the epoxidation of a suitable diene precursor using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane.
BOC Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The epoxide ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The BOC-protected amine can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Alcohols or amines, acidic or basic conditions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Primary Amines: Resulting from the reduction of the BOC-protected amine.
Substituted Products: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: It may be utilized in the development of new drugs, particularly those targeting specific biological pathways.
Industry: Its unique structure makes it valuable in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Methyl 5-(tert-butoxycarbonylamino)nicotinate: Similar in structure but with a different bicyclic framework.
Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the BOC-protected amine.
Methyl 5-((tert-butoxycarbonyl)amino)picolinate: Another variation with a different bicyclic structure.
Uniqueness: Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate stands out due to its oxirane ring, which provides unique reactivity compared to other similar compounds. This feature makes it particularly useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(16)14-13-5-12(6-13,7-18-8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) |
Clé InChI |
YWZGTECWPSYKER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(COC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)

![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)
![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)


![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)


